(2-chloro-4-nitrophenyl)methanol
Overview
Description
2-Chloro-4-nitrobenzyl alcohol, also known as (2-chloro-4-nitrophenyl)methanol, is a chemical compound with the molecular formula C7H6ClNO3 . It has an average mass of 187.580 Da and a monoisotopic mass of 187.003616 Da .
Synthesis Analysis
The synthesis of 2-Chloro-4-nitrobenzyl alcohol involves the slow addition of 35.9 g (0.22 mol) of 1,1′-carbonyldiimidazole to a solution of 41.1 g (0.2 mol) of 2-chloro-4-nitrobenzoic acid in 400 mL of THF. The reaction mixture is stirred for 1.5 hours at 35° C. The green reaction mixture is then cooled down using ice and combined dropwise with a solution of 26.5 g (0.7 mol) of sodium borohydride in 400 mL of water.Molecular Structure Analysis
The molecular structure of 2-Chloro-4-nitrobenzyl alcohol consists of a benzene ring substituted with a chlorine atom, a nitro group, and a methanol group . The presence of these functional groups contributes to the compound’s reactivity and physical properties.Chemical Reactions Analysis
One known reaction of 2-Chloro-4-nitrobenzyl alcohol is its oxidation in the presence of pyridinium chlorochromate in dichloromethane, which yields 4-chloro-2-nitrobenzaldehyde .Physical and Chemical Properties Analysis
2-Chloro-4-nitrobenzyl alcohol is a solid at room temperature . It has a molecular weight of 187.58 .Scientific Research Applications
Photocatalytic Oxidation
Selective photocatalytic oxidation of benzyl alcohol and its derivatives, including 2-Chloro-4-nitrobenzyl alcohol, into corresponding aldehydes has been achieved with high conversion and selectivity using titanium dioxide (TiO2) under an oxygen atmosphere and visible light irradiation. This process highlights the potential of 2-Chloro-4-nitrobenzyl alcohol in photocatalytic applications, particularly in the field of green chemistry and sustainable processes (Higashimoto et al., 2009).
Enzymatic Synthesis
The use of ultrasound to improve the synthesis of 4-Nitrobenzyl 2-Chloroacetate from 2-Chloro-4-nitrobenzyl alcohol by lipase catalysis has been investigated. This study provides insights into optimizing enzymatic synthesis conditions, showcasing the application of 2-Chloro-4-nitrobenzyl alcohol in enzymatic reactions and the potential for creating more efficient and environmentally friendly synthesis methods (L. Hui, 2012).
Phototriggered Labeling and Crosslinking
2-Nitrobenzyl alcohol derivatives, including 2-Chloro-4-nitrobenzyl alcohol, have been utilized as photoreactive groups with amine selectivity. Their application in photoaffinity labeling and crosslinking of biomolecules has been explored, highlighting their potential in drug discovery, chemical biology, and protein engineering (Wang et al., 2020).
Reaction Rate and Product Studies
The solvolysis of 2-Chloro-4-nitrobenzyl chloroformate has been studied, providing valuable data on reaction rates, mechanisms, and product selectivity under various solvolytic conditions. This research contributes to a deeper understanding of the chemical behavior of 2-Chloro-4-nitrobenzyl derivatives in different environments (Kyong et al., 2000).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is used in proteomics research , suggesting it may interact with proteins or enzymes in the cell.
Mode of Action
CNP-8 . This bacterium degrades 2-chloro-4-nitrophenol via the 1,2,4-benzenetriol pathway . The enzymes HnpAB and HnpC play crucial roles in this degradation process . While this doesn’t directly describe the mode of action of (2-chloro-4-nitrophenyl)methanol, it provides some insight into how similar compounds might interact with their targets.
Biochemical Pathways
CNP-8 . This pathway involves the conversion of 2-chloro-4-nitrophenol to 1,2,4-benzenetriol via chloro-1,4-benzoquinone .
Result of Action
CNP-8 results in the formation of 1,2,4-benzenetriol, a less toxic compound .
Biochemical Analysis
Biochemical Properties
(2-chloro-4-nitrophenyl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with flavin-dependent monooxygenases, which catalyze the conversion of this compound to other metabolites. This interaction is crucial for the compound’s role in oxidative reactions, where it acts as a substrate for enzymatic transformations . Additionally, this compound can interact with dioxygenases, which further process the compound through ring-cleavage mechanisms .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress responses and detoxification pathways . Furthermore, this compound can alter cellular metabolism by acting as a substrate for metabolic enzymes, thereby impacting the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. For example, the compound’s interaction with flavin-dependent monooxygenases involves binding to the enzyme’s active site, leading to the conversion of this compound to other metabolites . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic pathways . These temporal effects are important for understanding the compound’s long-term impact on biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes . These dosage-dependent effects are critical for determining the safe and effective use of the compound in research and industrial applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway involves its conversion by flavin-dependent monooxygenases, which catalyze the removal of the nitro group and subsequent formation of other metabolites . This pathway is essential for the compound’s role in oxidative metabolism and detoxification processes. Additionally, this compound can influence metabolic flux by acting as a substrate for other metabolic enzymes, thereby affecting the levels of various metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments . The distribution of this compound within tissues can influence its biochemical activity and overall impact on biological systems. Understanding these transport mechanisms is crucial for optimizing the compound’s use in research and therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is often directed to particular cellular compartments, such as the cytoplasm or mitochondria, through targeting signals or post-translational modifications . This localization is important for its interaction with specific enzymes and other biomolecules, thereby influencing its biochemical and cellular effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in various applications.
Properties
IUPAC Name |
(2-chloro-4-nitrophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIXVZHYFBOAJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200332 | |
Record name | 2-Chloro-4-nitrobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10200332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52301-88-9 | |
Record name | 2-Chloro-4-nitrobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52301-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-nitrobenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052301889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-4-nitrobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10200332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-nitrobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.554 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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